molecular formula C10H7ClN2O3S B2411288 2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid CAS No. 1266374-59-7

2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No.: B2411288
CAS No.: 1266374-59-7
M. Wt: 270.69
InChI Key: LRBFYKOSSAUYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazolidine ring, the introduction of the amino group, and the attachment of the benzoic acid moiety. A similar compound, 2-chloro-5-iodobenzoic acid, is synthesized through iodination, substitution, a Sandmeyer reaction, and hydrolysis under alkaline conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoic acid group, a thiazolidine ring, and a 2-amino-5-chloro group. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the benzoic acid moiety could undergo reactions typical of carboxylic acids, while the amino group could participate in reactions typical of amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility in water and organic solvents, its melting and boiling points, and its reactivity would all be influenced by the nature and arrangement of its functional groups .

Scientific Research Applications

  • Molecular Structure Analysis : The study by Kosma, Selzer, and Mereiter (2012) explored the molecular structure of a closely related compound, focusing on the planarity of the thiazolidine moiety and the arrangement of benzoic acid molecules in crystal layers. This structural analysis is crucial for understanding the compound's potential applications in various fields, including medicinal chemistry Kosma, P., Selzer, E., & Mereiter, K. (2012).

  • Synthesis and Biological Activity : Patel and Patel (2010) reported on the synthesis of thiazolidine derivatives, including their antibacterial and antifungal activities. These findings highlight the potential of thiazolidine-based compounds in developing new antimicrobial agents Patel, H. S., & Patel, S. J. (2010).

  • Antibacterial Activity of Derivatives : A study by Dabholkar and Tripathi (2011) synthesized derivatives of thiazolidin-4-one and evaluated their antibacterial activity against various bacterial strains. This research contributes to the understanding of the compound's potential in treating bacterial infections Dabholkar, V., & Tripathi, D. R. (2011).

  • Antimicrobial Activity of Quinazolinones : Patel, Patel, and Patel (2010) synthesized quinazolinone derivatives incorporating thiazolidinone and evaluated their antimicrobial activities. This study provides insight into the therapeutic potential of these compounds Patel, N., Patel, J., & Patel, V. (2010).

  • Hypoglycemic Activity and AMPK Activation : Meltzer-Mats et al. (2013) studied a structurally related compound for its hypoglycemic activity and AMPK activation. This research is significant for developing new antidiabetic therapies Meltzer-Mats, E. et al. (2013).

  • Anticancer Activity of Indapamide Derivatives : Yılmaz et al. (2015) synthesized indapamide derivatives and evaluated their proapoptotic activity against cancer cell lines, demonstrating the compound's potential in cancer treatment Yılmaz, Ö. et al. (2015).

  • Antimicrobial Screening of Nicotinic Acid Derivatives : Patel and Shaikh (2010) prepared and screened nicotinic acid derivatives for antimicrobial activity, highlighting the compound's utility in combating microbial infections Patel, N., & Shaikh, F. M. (2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as an antimicrobial, it might work by interfering with bacterial cell wall synthesis or protein production .

Safety and Hazards

As with any chemical compound, handling “2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, avoiding inhalation or skin contact, and ensuring good ventilation .

Properties

IUPAC Name

2-chloro-5-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3S/c11-7-2-1-5(3-6(7)9(15)16)12-10-13-8(14)4-17-10/h1-3H,4H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBFYKOSSAUYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC2=CC(=C(C=C2)Cl)C(=O)O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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